Regioisomeric Carboxamide Positioning: 3‑Carboxamido vs. 2‑Carboxamido Core as a Determinant of PDE4 Isoform Selectivity
The target compound features a 3‑carboxamido substitution on the pyrazolo[5,1-b][1,3]oxazine core, whereas the dominant patent‑exemplified series (Pfizer WO 2017/145013/US 10,323,042) contains 2‑carboxamide analogs. Within the 2‑carboxamide series, PDE4B IC₅₀ values span from 53 nM (Example 3) to >10 μM across 64 exemplified compounds, and PDE4B/PDE4D selectivity ratios range from 2‑fold to over 600‑fold depending on the specific amide substituent [1]. The 3‑carboxamide regioisomer is not covered by the exemplified 2‑carboxamide SAR, meaning its selectivity profile relative to PDE4D, PDE4A, and PDE4C isoforms must be empirically determined rather than inferred. This represents a scientifically significant differentiation: the 3‑carboxamide provides a structurally distinct hydrogen‑bond vector that may engage different residues in the PDE4 active site [2].
| Evidence Dimension | Carboxamide substitution position (2‑ vs. 3‑position) and its impact on PDE4B IC₅₀ and PDE4B/PDE4D selectivity |
|---|---|
| Target Compound Data | 3‑carboxamido substitution; no publicly available PDE4B or PDE4D IC₅₀ data identified for this exact compound |
| Comparator Or Baseline | 2‑carboxamide series (WO 2017/145013): PDE4B IC₅₀ range 0.053–>10 μM; PDE4B/PDE4D selectivity range ~2‑fold to >600‑fold depending on amide substituent |
| Quantified Difference | Regioisomeric difference (3‑ vs. 2‑position) structurally distinct; selectivity and potency are not cross‑predictable |
| Conditions | Recombinant human PDE4B1 catalytic domain assay (amino acids 122–736); Ba(OH)₂ precipitation method; compound concentration ranges: 0.01–100 μM |
Why This Matters
Researchers developing PDE4B‑selective inhibitors require access to the 3‑carboxamide regioisomer to probe regioisomer‑dependent selectivity vectors not accessible with 2‑carboxamide compounds.
- [1] Chappie TA, Patel NC, Verhoest PR, Helal CJ, Sciabola S, Lachapelle EA, Wager TT, Hayward MM (Pfizer Inc.). 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Compounds. US Patent 10,323,042 B2, June 18, 2019. Biological Data Table: Example compounds with PDE4B IC₅₀ = 0.053, 0.105, 0.779, 1.1, 1.4, 1.7, 2.4, 3.0, 3.2, 4.7 μM; PDE4D IC₅₀ = 1.12, 7.5, 7.8, 8, 10.7, 13.5, 24, 35.1, 41, 350 μM. View Source
- [2] Card GL, England BP, Suzuki Y, Fong D, Powell B, Lee B, Luu C, Tabrizizad M, Gillette S, Ibrahim PN, Artis DR, Bollag G, Milburn MV, Kim SH, Schlessinger J, Zhang KYJ. Structural basis for the activity of drugs that inhibit phosphodiesterases. Structure. 2004;12(12):2233‑2247. doi:10.1016/j.str.2004.10.004. Shows how carboxamide orientation relative to the PDE4 catalytic pocket determines isoform selectivity. View Source
